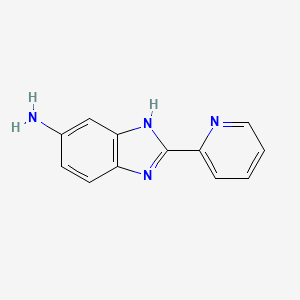

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine" is a heterocyclic compound that features a benzodiazole ring fused with a pyridine ring and substituted with an amine group. This structure is a common motif in medicinal chemistry due to its potential biological activity and ability to interact with various biological targets.

Synthesis Analysis

The synthesis of related compounds often involves the formation of the benzodiazole ring followed by the introduction of the pyridine moiety. For instance, the synthesis of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones, which share a similar structural framework, involves installing amine-containing side chains at specific positions on the pyridone ring to improve enzyme potency . Another related synthesis involves the oxidative C–H functionalization to create N-(pyridin-2-yl)benzo[d]thiazol-2-amines using phenyliodine(III) bis(trifluoroacetate) as the oxidant . These methods highlight the importance of regioselective functionalization and the use of metal-free or transition-metal-catalyzed reactions in constructing such complex molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been characterized using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of N,N-(2-benzothiazole)(2-pyridylmethyl)amine shows intermolecular hydrogen bonds forming one-dimensional chains . These structural analyses are crucial for understanding the conformation and potential reactivity of the compound.

Chemical Reactions Analysis

Compounds with the pyridin-2-yl and benzodiazol-5-amine moieties can participate in various chemical reactions. The presence of the amine group allows for further functionalization through reactions such as alkylation, as seen in the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole . Additionally, the pyridine and benzodiazole rings can engage in coordination with metal ions, forming complexes with unique properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine displays supercooling behavior and undergoes a single crystal-to-crystal phase transition upon complexation with ZnCl2 . The photoluminescence properties of these compounds are also noteworthy, with aggregation-induced emission behavior observed upon transitioning from solution to the solid state . Quantum chemical calculations, such as those performed for 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, provide theoretical insights into the electronic structure and spectroscopic features, supporting experimental data .

Scientific Research Applications

1. Catalysis and Synthesis

- "2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine" is recognized for its role in catalysis. L-Proline, a secondary amine like our compound of interest, has been highlighted for catalyzing asymmetric syntheses and the formation of various heterocyclic structures, which are crucial in over 60% of drugs and agrochemicals (Thorat et al., 2022).

2. Medicinal Chemistry and Drug Synthesis

- The compound has relevance in medicinal chemistry, especially in the synthesis of purine/benzimidazole hybrids. These hybrids, substituted with different secondary amines, have shown remarkable in vitro anticancer activities, indicating the potential of "this compound" in drug development (Yimer & Fekadu, 2015).

3. Structural and Synthetic Chemistry

- The compound's structural features are leveraged in synthetic chemistry for developing polyfunctionalized compounds. The review by Nishiwaki (2017) underscores the diverse chemical behavior of nitroisoxazolones, a category closely related to our compound, and its application in synthesizing multifunctional systems, indicating the broad scope of "this compound" in synthetic chemistry (Nishiwaki, 2017).

4. Pharmacological Activities

- A systematic review highlighted the broad range of pharmacological activities associated with benzimidazole, a structure related to our compound of interest. This emphasizes the compound's potential as a versatile lead in new drug discovery, given its extensive use in synthesizing pharmacologically active moieties (Thapa, Nargund, & Biradar, 2022).

Mechanism of Action

Target of Action

The primary target of 2-pyridin-2-yl-3H-benzimidazol-5-amine is Methionine aminopeptidase 2 (METAP2) . METAP2 is an enzyme that plays a crucial role in the removal of the initiator methionine from nascent proteins, thus influencing protein function and cellular processes .

Mode of Action

The compound acts as an inhibitor of METAP2 . By binding to this enzyme, it prevents the removal of the initiator methionine from newly synthesized proteins, thereby affecting protein function and various cellular processes .

Biochemical Pathways

The inhibition of METAP2 by 2-pyridin-2-yl-3H-benzimidazol-5-amine affects the protein maturation process within the cell . This can lead to changes in the function of various proteins and influence numerous biochemical pathways.

Result of Action

The inhibition of METAP2 by 2-pyridin-2-yl-3H-benzimidazol-5-amine can lead to changes in the function of various proteins, affecting numerous cellular processes . For instance, it has been found to exhibit anti-fibrotic activities, potentially making it useful in the treatment of fibrotic diseases .

Safety and Hazards

The safety data sheet for a similar compound, (S)-1-PYRIDIN-2-YL-ETHYLAMINE, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

properties

IUPAC Name |

2-pyridin-2-yl-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFXYBZUPPBWEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337459 |

Source

|

| Record name | 2-pyridin-2-yl-3H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55396-63-9 |

Source

|

| Record name | 2-pyridin-2-yl-3H-benzimidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.